molecular formula C7H11NO2 B14479260 2-Oxoazepane-1-carbaldehyde CAS No. 65848-45-5

2-Oxoazepane-1-carbaldehyde

Cat. No.: B14479260
CAS No.: 65848-45-5
M. Wt: 141.17 g/mol
InChI Key: JXBZNUBZEPHBIC-UHFFFAOYSA-N
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Description

2-Oxoazepane-1-carbaldehyde is an organic compound that belongs to the class of aldehydes It features a seven-membered ring with a carbonyl group (C=O) at the second position and an aldehyde group (-CHO) at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxoazepane-1-carbaldehyde can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable amine with a diester followed by cyclization can yield the desired compound. The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to ensure the formation of the seven-membered ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced catalysts, and automated systems to control the reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions: 2-Oxoazepane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The hydrogen atoms on the ring can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under specific conditions.

Major Products:

    Oxidation: Formation of 2-Oxoazepane-1-carboxylic acid.

    Reduction: Formation of 2-Hydroxyazepane-1-carbaldehyde.

    Substitution: Formation of halogenated derivatives of this compound.

Scientific Research Applications

2-Oxoazepane-1-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Oxoazepane-1-carbaldehyde involves its interaction with specific molecular targets. The carbonyl group can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the aldehyde group can undergo nucleophilic addition reactions, leading to the formation of new compounds that can modulate biological pathways.

Comparison with Similar Compounds

    2-Oxohexane-1-carbaldehyde: A six-membered ring analog.

    2-Oxoheptane-1-carbaldehyde: A seven-membered ring analog with different substituents.

    2-Oxoazepane-1-carboxylic acid: The oxidized form of 2-Oxoazepane-1-carbaldehyde.

Properties

CAS No.

65848-45-5

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

2-oxoazepane-1-carbaldehyde

InChI

InChI=1S/C7H11NO2/c9-6-8-5-3-1-2-4-7(8)10/h6H,1-5H2

InChI Key

JXBZNUBZEPHBIC-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=O)N(CC1)C=O

Origin of Product

United States

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